Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is a chemical compound with the molecular formula C₁₄H₂₄O₃ It is a derivative of acetophenone, where a 4-methylpiperidinocarbonylmethoxy group is attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- typically begins with acetophenone and 4-methylpiperidine.
Reaction Steps: The process involves the formation of an intermediate compound through the reaction of acetophenone with 4-methylpiperidine under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using optimized reaction conditions to achieve high yield and purity.
Purification: The product is purified through various techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is compared with other similar compounds to highlight its uniqueness:
Acetophenone: The parent compound without the 4-methylpiperidinocarbonylmethoxy group.
4-Methylpiperidine: A related compound without the acetophenone moiety.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring.
Each of these compounds has distinct chemical properties and applications, making Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- unique in its own right.
Properties
CAS No. |
31189-06-7 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-12-7-9-17(10-8-12)16(19)11-20-15-5-3-14(4-6-15)13(2)18/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
AUVKAPTZKCQVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.